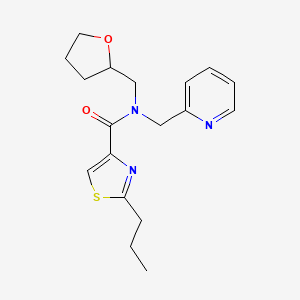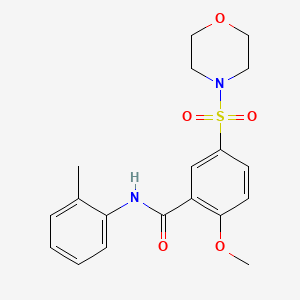![molecular formula C17H16N2O3S B5645456 phenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate](/img/structure/B5645456.png)
phenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a thioester derivative of pyridine and is known for its unique properties that make it suitable for use in a wide range of applications.
Mechanism of Action
The mechanism of action of phenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines and chemokines in the body, leading to a reduction in inflammation and pain. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One advantage of using phenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate in lab experiments is its potential as a fluorescent probe for the detection of biological molecules. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to study its effects in certain contexts.
Future Directions
There are several future directions for the study of phenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate. One area of interest is the development of new drugs for the treatment of pain and inflammation based on its anti-inflammatory and analgesic properties. Another area of interest is the development of new fluorescent probes for the detection of biological molecules. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other fields of scientific research.
Synthesis Methods
Phenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate can be synthesized through a multi-step process that involves the reaction of 2-chloro-3-cyano-4-methylpyridine with sodium methoxide to form 3-cyano-4-methoxymethyl-2-methylpyridine. This compound is then reacted with thioacetic acid to form the desired product.
Scientific Research Applications
Phenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential use as a fluorescent probe for the detection of biological molecules.
Properties
IUPAC Name |
phenyl 2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12-8-13(10-21-2)15(9-18)17(19-12)23-11-16(20)22-14-6-4-3-5-7-14/h3-8H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTPKFVAMSEKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)OC2=CC=CC=C2)C#N)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785630 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645377.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5645386.png)
![2-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5645391.png)
![8-[(dimethylamino)methyl]-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5645398.png)
![{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5645405.png)

![4-amino-3-[(2-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5645425.png)
![4-piperidin-3-yl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}benzamide](/img/structure/B5645444.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(tetrahydro-3-thienyl)piperidin-4-amine](/img/structure/B5645446.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinyl}-2-ethoxyacetamide hydrochloride](/img/structure/B5645465.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5645468.png)

